molecular formula C15H14FN3O2 B2441543 N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide CAS No. 2380173-54-4

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide

Katalognummer B2441543
CAS-Nummer: 2380173-54-4
Molekulargewicht: 287.294
InChI-Schlüssel: LJYDCEGTXRLHLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a potential treatment for non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.

Wirkmechanismus

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide selectively targets mutant forms of EGFR by irreversibly binding to the ATP-binding pocket of the enzyme. This binding inhibits the autophosphorylation of EGFR, which is necessary for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide induces apoptosis and inhibits cell proliferation in NSCLC cells that harbor EGFR mutations.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated a significant reduction in tumor growth and prolonged survival in mouse models of NSCLC. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has several advantages for use in lab experiments. This compound has been extensively studied in preclinical and clinical trials, and it has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. Additionally, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has a favorable safety profile, which makes it a promising candidate for further development as a cancer treatment. However, there are also limitations to using N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments. This compound is highly specific for mutant forms of EGFR, which limits its potential use in other types of cancer. Additionally, the irreversibility of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide binding to EGFR may limit its potential for combination therapy with other drugs.

Zukünftige Richtungen

There are several future directions for the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide as a cancer treatment. One potential direction is the combination of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide for use in other types of cancer that may have mutations in the EGFR pathway. Additionally, there is ongoing research into the mechanisms of resistance to N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, which may lead to the development of new drugs that can overcome this resistance. Overall, the promising results of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in preclinical and clinical studies make it a promising candidate for further development as a cancer treatment.

Synthesemethoden

The synthesis of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-bromopyridine to form N-(2-fluorophenyl)-4-bromopyridin-3-amine. This intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form the desired product, N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure product.

Wissenschaftliche Forschungsanwendungen

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of NSCLC. This compound has been shown to selectively inhibit mutant forms of EGFR, which are commonly found in NSCLC patients. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated potent antitumor activity against NSCLC cell lines that harbor EGFR mutations. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDCEGTXRLHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.